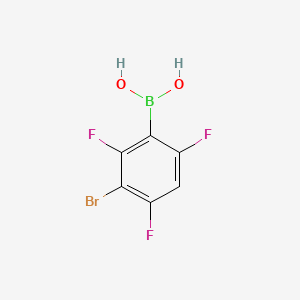
(3-Bromo-2,4,6-trifluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2,4,6-trifluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a brominated and trifluorinated phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of 3-bromo-2,4,6-trifluorophenylmagnesium bromide with trimethyl borate. The process begins with the preparation of the Grignard reagent by reacting 3-bromo-2,4,6-trifluorobenzene with magnesium turnings in anhydrous ether. The resulting Grignard reagent is then treated with trimethyl borate in tetrahydrofuran (THF) at low temperatures, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure high product purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2,4,6-trifluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Bromo-2,4,6-trifluorophenyl)boronic acid is used as a building block for the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It is also employed in the preparation of fluorinated aromatic compounds, which have unique properties and applications .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to introduce fluorinated aromatic units into polymer backbones .
Wirkmechanismus
The mechanism of action of (3-Bromo-2,4,6-trifluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. This process results in the formation of a new carbon-carbon bond between the boronic acid and the aryl or vinyl halide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4,5-Trifluorophenyl)boronic acid: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
(3-Bromo-2-fluoropyridine-4-boronic acid): Contains a pyridine ring instead of a phenyl ring, which can influence its electronic properties and reactivity.
(3-(Trifluoromethyl)phenylboronic acid): Features a trifluoromethyl group instead of trifluorinated positions on the phenyl ring, affecting its steric and electronic characteristics.
Uniqueness
(3-Bromo-2,4,6-trifluorophenyl)boronic acid is unique due to the presence of both bromine and trifluorine substituents on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in cross-coupling reactions and the synthesis of fluorinated aromatic compounds .
Eigenschaften
Molekularformel |
C6H3BBrF3O2 |
|---|---|
Molekulargewicht |
254.80 g/mol |
IUPAC-Name |
(3-bromo-2,4,6-trifluorophenyl)boronic acid |
InChI |
InChI=1S/C6H3BBrF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1,12-13H |
InChI-Schlüssel |
UDLUNJRTLBGOPM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1F)F)Br)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)

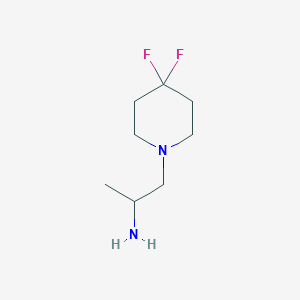
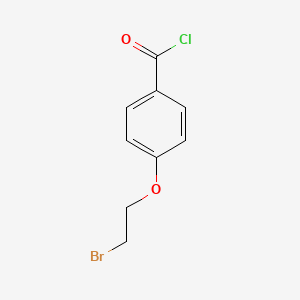
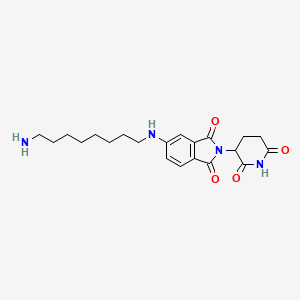

![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
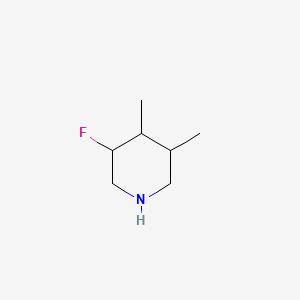

![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
